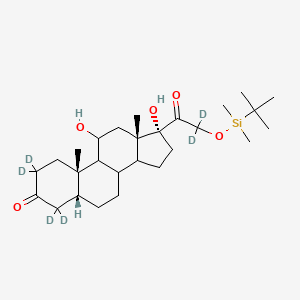
5beta-Dihydrocortisol 21-O-tert-butyldimethylsilyl ether-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is notable for its unique structure, which includes a docosahexaenoic acid (DHA) moiety linked to a nicotinamide group through a disulfide bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Compound 5 involves multiple steps, starting with the preparation of the docosahexaenoic acid (DHA) derivative. The DHA is first converted into its corresponding amide by reacting with ethylenediamine. This intermediate is then treated with a disulfide-containing reagent to introduce the disulfide linkage. Finally, the nicotinamide group is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of Compound 5 typically involves large-scale synthesis using automated reactors. The process begins with the extraction of DHA from natural sources such as fish oil. The DHA is then purified and subjected to the same synthetic steps as described above, but on a larger scale. The use of automated systems ensures consistency and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Compound 5 undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond in Compound 5 can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can also be reduced to yield the corresponding thiols.
Substitution: The nicotinamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to modify the nicotinamide group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various nicotinamide derivatives.
Wissenschaftliche Forschungsanwendungen
Compound 5 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways due to its disulfide bond.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Compound 5 involves its interaction with cellular proteins through its disulfide bond. This bond can undergo redox reactions, leading to the formation of thiol groups that can interact with cysteine residues in proteins. This interaction can modulate the activity of various enzymes and signaling pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide derivatives: Compounds with similar nicotinamide groups but different linkages.
Docosahexaenoic acid derivatives: Compounds with DHA moieties but different functional groups.
Uniqueness
Compound 5 is unique due to its combination of a DHA moiety and a nicotinamide group linked through a disulfide bond. This structure allows it to participate in redox reactions and interact with cellular proteins in a way that is distinct from other similar compounds.
Eigenschaften
Molekularformel |
C27H46O5Si |
|---|---|
Molekulargewicht |
484.8 g/mol |
IUPAC-Name |
(5R,10S,11S,13S,17R)-17-[2-[tert-butyl(dimethyl)silyl]oxy-2,2-dideuterioacetyl]-2,2,4,4-tetradeuterio-11,17-dihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H46O5Si/c1-24(2,3)33(6,7)32-16-22(30)27(31)13-11-20-19-9-8-17-14-18(28)10-12-25(17,4)23(19)21(29)15-26(20,27)5/h17,19-21,23,29,31H,8-16H2,1-7H3/t17-,19?,20?,21+,23?,25+,26+,27+/m1/s1/i10D2,14D2,16D2 |
InChI-Schlüssel |
HQYMHUSQVJGGKS-QIVSLLCGSA-N |
Isomerische SMILES |
[2H]C1(C[C@]2([C@H](CCC3C2[C@H](C[C@]4(C3CC[C@@]4(C(=O)C([2H])([2H])O[Si](C)(C)C(C)(C)C)O)C)O)C(C1=O)([2H])[2H])C)[2H] |
Kanonische SMILES |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO[Si](C)(C)C(C)(C)C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


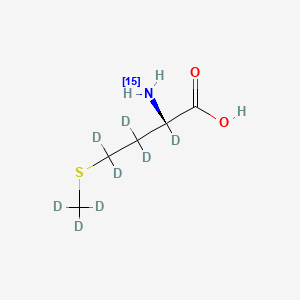
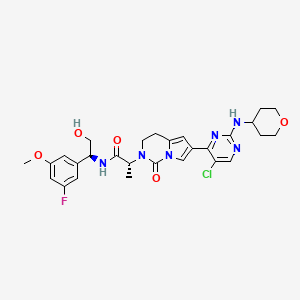
![N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12425494.png)
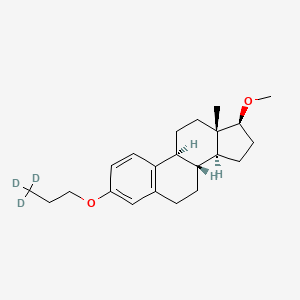

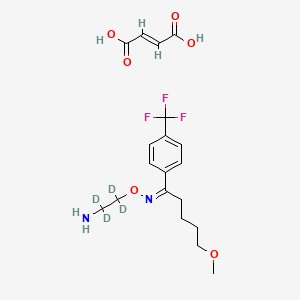
![(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12425509.png)

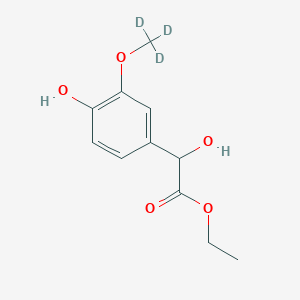



![2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid](/img/structure/B12425566.png)

